

# Combination therapy tovorafenib plus nivolumab protocol

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tovorafenib

CAS No.: 1096708-71-2

Cat. No.: S548814

[Get Quote](#)

## Clinical Trial Data for Regorafenib + Nivolumab

The table below summarizes key efficacy and safety data from clinical trials of regorafenib plus nivolumab in different cancer types.

| Cancer Type                                              | Trial Name / Phase | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Common Adverse Events (≥20%)                                                         |
|----------------------------------------------------------|--------------------|-------------------------------|---------------------------------|--------------------------------------------------------------------------------------|
| Unresectable Hepatocellular Carcinoma (uHCC) [1]         | RENOBATE (Phase 2) | 31.0% (per RECIST 1.1) [1]    | Median: 7.38 months [1]         | Palmar-plantar erythrodysesthesia (38.1%), Alopecia (26.2%), Skin rash (23.8%) [1]   |
| Microsatellite Stable (MSS) Colorectal Cancer (mCRC) [2] | Phase 2            | 7% [2]                        | Median: 1.8 months [2]          | Fatigue (37%), Palmar-plantar erythrodysesthesia (27%), Maculopapular rash (24%) [2] |

| Cancer Type                               | Trial Name / Phase  | Objective Response Rate (ORR)        | Progression-Free Survival (PFS)                                  | Common Adverse Events (≥20%)                                                                    |
|-------------------------------------------|---------------------|--------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Advanced Gastric or Colorectal Cancer [3] | REGONIVO (Phase 1b) | Gastric: 44%,<br>Colorectal: 36% [3] | Gastric: Median 5.6 months,<br>Colorectal: Median 7.9 months [3] | Rash (12%, G≥3),<br>Proteinuria (12%, G≥3),<br>Palmar-plantar erythrodysesthesia (10%, G≥3) [3] |

## Detailed Experimental Protocol (Regorafenib + Nivolumab)

The following methodology is based on the phase 2 RENOBATE trial for unresectable Hepatocellular Carcinoma (uHCC), which provides a clear and actionable protocol [1].

- **Treatment Schedule:**

- **Nivolumab:** 480 mg administered via intravenous (IV) infusion every 4 weeks.
- **Regorafenib:** 80 mg administered orally once daily, on a "3-weeks-on/1-week-off" schedule (21 days of treatment followed by 7 days of rest within each 28-day cycle).

- **Dose Modification Rules:**

- **Nivolumab:** The protocol does not typically allow for dose reduction. Management of adverse events should involve dose delay or discontinuation.
- **Regorafenib:** Dose reduction (e.g., to 60 mg or 40 mg daily) is permitted for management of treatment-related adverse events. In the RENOBATE trial, **19.0%** of patients required a regorafenib dose reduction [1].

- **Key Eligibility Criteria (from RENOBATE):**

- Histologically confirmed unresectable HCC.
- No prior systemic treatment for uHCC (first-line setting).
- Barcelona Clinic Liver Cancer (BCLC) Stage C or B not amenable to locoregional therapy.
- Child-Pugh liver function class A.
- Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.

- **Primary Endpoint:**

- **Investigator-assessed Objective Response Rate (ORR)** per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

- **Secondary Endpoints:**

- Safety profile (incidence and severity of adverse events).
- Progression-Free Survival (PFS).
- Overall Survival (OS).
- ORR assessed by modified RECIST (mRECIST) for HCC.

## Biomarker Analysis Workflow

The RENOBATE trial included exploratory biomarker analyses using serial blood samples to investigate mechanisms of response and resistance. The workflow can be summarized as follows:

Key findings from these analyses indicated that long-term responders exhibited **T cell receptor repertoire diversification** and a higher probability of **M1-directed monocyte polarization** [1].

## Key Considerations for Protocol Design

- **Patient Selection is Critical:** For MSS colorectal cancer, the presence of **liver metastases** was strongly associated with minimal clinical benefit [4] [2]. One study found that all responders to the regimen had no liver metastases at baseline [2].
- **Start with Lower Doses:** The REGONIVO trial initially used a 160 mg dose of regorafenib but had to reduce it to 80 mg due to toxicities like maculopapular rash [3]. Starting at 80 mg is recommended for better tolerability.
- **Leverage ctDNA for Early Response Monitoring:** A rise in circulating tumor DNA (ctDNA) after one cycle of treatment was universally associated with subsequent radiographic progression, making it a potential early efficacy marker [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Regorafenib plus nivolumab in unresectable ... [nature.com]
2. Regorafenib plus nivolumab in patients with mismatch ... [sciencedirect.com]
3. Regorafenib Plus Nivolumab in Patients With Advanced ... [pubmed.ncbi.nlm.nih.gov]
4. Regorafenib and Nivolumab or Pembrolizumab ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Combination therapy tovorafenib plus nivolumab protocol].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548814#combination-therapy-tovorafenib-plus-nivolumab-protocol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)